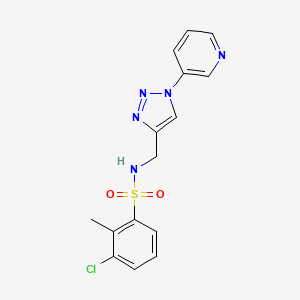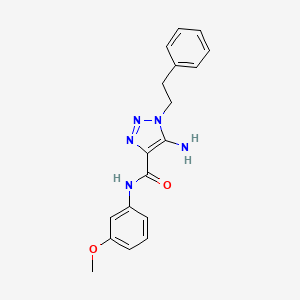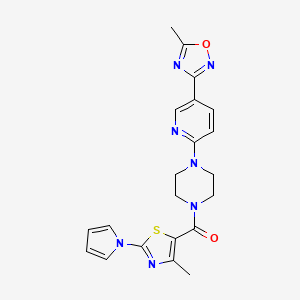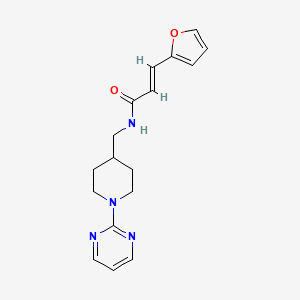![molecular formula C16H24N2O2 B2658685 Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate CAS No. 2470279-30-0](/img/structure/B2658685.png)
Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues : A study by Ober et al. (2004) focuses on the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure proves the relative substitution of the cyclopentane ring in this intermediate is the same as that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds : Zhao et al. (2017) describes the synthesis of a similar compound as an important intermediate in many biologically active compounds, such as omisertinib (AZD9291). This study presents a rapid synthetic method for the compound (Zhao, Guo, Lan, & Xu, 2017).
Atmospheric CO2 Fixation : A research by Takeda et al. (2012) demonstrates the use of tert-butyl hypoiodite (t-BuOI) in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) investigates the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, highlighting its potential use in agrochemical synthesis (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) explore the synthesis of N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from common amino protecting groups, revealing its utility in organic synthesis (Sakaitani & Ohfune, 1990).
Stereoselective Synthesis of Factor Xa Inhibitors : Wang et al. (2017) describe an efficient stereoselective route for the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its role in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).
Metalation and Alkylation in Organic Chemistry : Sieburth, Somers, and O'hare (1996) study the tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, demonstrating their potential in metalation and alkylation between silicon and nitrogen, which is significant in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Efficient Synthesis of Protected Amines : Lebel and Leogane (2005) present a method for the synthesis of tert-butyl carbamate from a carboxylic acid, highlighting its application in the preparation of protected amines (Lebel & Leogane, 2005).
Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) explore N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is crucial in the development of pharmaceuticals (Ellman, Owens, & Tang, 2002).
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-6-12(10-14)11-4-7-13(17)8-5-11/h4-5,7-8,12,14H,6,9-10,17H2,1-3H3,(H,18,19)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYJBZHVQYVNE-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)


![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2658622.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2658624.png)

